molecular formula C12H9F3N2O B2406070 N-(2,2,2-trifluoroethyl)isoquinoline-1-carboxamide CAS No. 1371140-88-3

N-(2,2,2-trifluoroethyl)isoquinoline-1-carboxamide

Cat. No.: B2406070
CAS No.: 1371140-88-3
M. Wt: 254.212
InChI Key: JJSYTHJMZBNOJH-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)isoquinoline-1-carboxamide is a fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry, organic synthesis, and material science. The presence of the trifluoroethyl group imparts unique properties to the molecule, making it a valuable building block for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)isoquinoline-1-carboxamide typically involves the reaction of isoquinoline-1-carboxylic acid with 2,2,2-trifluoroethylamine under appropriate conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)isoquinoline-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,2,2-trifluoroethyl)isoquinoline-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)isoquinoline-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trifluoroethyl)benzamide
  • N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide
  • N-(2,2,2-trifluoroethyl)quinoline-4-carboxamide

Uniqueness

N-(2,2,2-trifluoroethyl)isoquinoline-1-carboxamide stands out due to its unique isoquinoline scaffold, which imparts distinct chemical and biological properties. The trifluoroethyl group further enhances its stability, lipophilicity, and metabolic profile, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)isoquinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)7-17-11(18)10-9-4-2-1-3-8(9)5-6-16-10/h1-6H,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSYTHJMZBNOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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